molecular formula C11H20N2O4 B1324932 2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid CAS No. 952183-19-6

2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid

Cat. No. B1324932
CAS RN: 952183-19-6
M. Wt: 244.29 g/mol
InChI Key: MIWWHQRZCJRLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for a similar compound, “®-2-((tert-butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid”, is 1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-4-6-17-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives: The synthesis of derivatives like N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid through reactions involving tert-butoxycarbonyl compounds demonstrates the chemical versatility of these compounds in producing complex derivatives (Maity & Strömberg, 2014).
  • Aldehyde Protection: The development of aldehyde building blocks protected as acid labile N-Boc N,O-acetals highlights the role of tert-butoxycarbonyl compounds in protecting sensitive functional groups during synthesis processes (Groth & Meldal, 2001).

Medical and Biological Applications

  • Chelating Agents in Molecular Imaging: The synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, a precursor chelating agent for lanthanide ions, exemplifies the use of tert-butoxycarbonyl compounds in enhancing molecular imaging techniques (Li, Winnard & Bhujwalla, 2009).

Chemical Reactions and Mechanisms

  • Divergent Synthesis Pathways: The synthesis of 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene demonstrates how tert-butoxycarbonyl compounds can be used in reactions with enamines, leading to divergent synthesis pathways (Rossi et al., 2007).
  • Catalysis in N-tert-Butoxycarbonylation: The use of H3PW12O40 as a catalyst in the N-tert-butoxycarbonylation of amines illustrates the importance of tert-butoxycarbonyl compounds in catalytic processes, offering an environmentally friendly and efficient approach (Heydari et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]diazinan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-12(13)8-9(14)15/h4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWWHQRZCJRLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640000
Record name [2-(tert-Butoxycarbonyl)tetrahydropyridazin-1(2H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952183-19-6
Record name [2-(tert-Butoxycarbonyl)tetrahydropyridazin-1(2H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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